4,6-Dichloro-2-methylnicotinonitrile
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Overview
Description
4,6-Dichloro-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H4Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylnicotinonitrile typically involves the chlorination of 2-methylnicotinonitrile. One common method includes the reaction of 2-methylnicotinonitrile with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically subjected to distillation and purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and complex heterocyclic compounds .
Scientific Research Applications
4,6-Dichloro-2-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting viral infections and cancer.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical intermediate, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative or final product synthesized from this compound .
Comparison with Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile: Similar in structure but with different substitution patterns.
2-Chloro-4,6-dimethylnicotinonitrile: Contains an additional methyl group compared to 4,6-Dichloro-2-methylnicotinonitrile
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(3-10)6(8)2-7(9)11-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWFDJBNEJHPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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